(E)-ethyl 4-((4-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
The compound contains several functional groups including an ethyl ester, a sulfonyl group, a piperazine ring, and a benzo[d]thiazol-2(3H)-ylidene moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2(3H)-ylidene moiety, in particular, is a heterocyclic compound that can contribute to the compound’s chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the piperazine ring can act as a bidentate ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of its functional groups. For example, the presence of the ethyl ester could make the compound more lipophilic .Scientific Research Applications
Synthesis and Chemical Reactions
- A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : This research outlines the synthesis of related compounds through reactions involving ethyl 2-(benzo[d]thiazol-2-yl)acetate with various derivatives to obtain ethyl iminothiazolopyridine-4-carboxylate and other derivatives. These reactions illustrate the versatility and reactivity of benzo[d]thiazol derivatives in creating complex molecules for further applications (H. M. Mohamed, 2021).
Structural Studies
- Crystal Structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic Acid : This study details the crystal structure of a piperazine derivative, offering insights into the molecular conformation and intermolecular interactions which can be critical for understanding the physicochemical properties of similar compounds (Md. Serajul Haque Faizi, Musheer Ahmad, Irina A. Golenya, 2016).
Biological Activities
Synthesis and Biological Activity of (2-Substituted-4-methylthiazol-5-yl) (4-substituted piperazin-1-yl)methanone Derivatives : This paper focuses on synthesizing and evaluating the antimicrobial activities of thiazole and piperazine derivatives, demonstrating the potential biomedical applications of such compounds (P. Mhaske et al., 2014).
Thiazole-aminopiperidine Hybrid Analogues : This research involves designing and synthesizing novel compounds as inhibitors of Mycobacterium tuberculosis, showcasing the therapeutic potential of structurally similar compounds in treating infectious diseases (V. U. Jeankumar et al., 2013).
Future Directions
Properties
IUPAC Name |
ethyl 4-[4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-4-33-23(29)26-12-14-27(15-13-26)35(30,31)17-10-8-16(9-11-17)21(28)24-22-25(2)20-18(32-3)6-5-7-19(20)34-22/h5-11H,4,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJBPWFEJVHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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